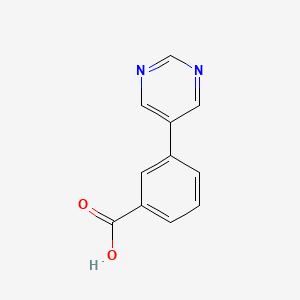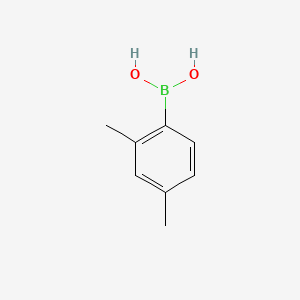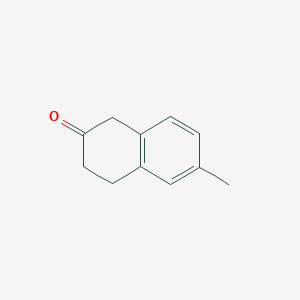
6-Methyl-2-tetralone
Overview
Description
6-Methyl-2-tetralone is a chemical compound with the molecular formula C11H12O . It is used in the synthesis of various chemical derivatives .
Synthesis Analysis
The synthesis of 6-Methyl-2-tetralone involves several steps. One method involves the intramolecular cyclopropanation of a precursor molecule, followed by stereo-selective alkylation of the cyclopropane . Another method involves the use of metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-tetralone consists of a tetralone (a type of naphthalene) with a methyl group attached to the 6th carbon .Chemical Reactions Analysis
6-Methyl-2-tetralone can undergo various chemical reactions. For instance, it can be aminated to produce enantiopure amines . It can also undergo oxidation and demethoxylation .Physical And Chemical Properties Analysis
6-Methyl-2-tetralone has a molecular weight of 160.21 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 185 . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Synthesis of Terpenoids and Steroidal Compounds
6-Methyl-2-tetralone serves as a potential intermediate in the synthesis of various terpenoids and steroidal compounds. These classes of organic compounds are significant due to their biological and pharmacological activities. Terpenoids, for instance, have roles in traditional herbal remedies and are used in the manufacture of pharmaceuticals, food additives, and perfumes .
Antifungal Activity
Derivatives of 6-Methyl-2-tetralone, such as 2-aminotetralin, exhibit antifungal properties. The development of new antifungal agents is crucial in the fight against fungal infections, which are a growing concern due to the increasing resistance to existing antifungal drugs .
Organic Synthesis
6-Methyl-2-tetralone is used in organic synthesis as a building block for complex molecules. Its chemical structure allows for various chemical transformations, making it a versatile reagent for synthetic chemists .
Medicinal Chemistry
In medicinal chemistry, 6-Methyl-2-tetralone is utilized for the synthesis of compounds with potential therapeutic effects. Its derivatives are being studied for their activity against various diseases and are important for drug discovery and development .
Material Science
The compound’s unique chemical properties can be exploited in material science, particularly in the development of organic semiconductors and other materials that require specific organic molecules as precursors .
Enzymatic Studies
6-Methyl-2-tetralone is involved in studies related to enzyme-catalyzed reactions, such as the addition of molecular oxygen to organic substrates. Understanding these reactions is essential for the development of new catalytic processes in both biological and industrial contexts .
properties
IUPAC Name |
6-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSCURLLMFLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401029 | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-tetralone | |
CAS RN |
31706-57-7 | |
| Record name | 3,4-Dihydro-6-methyl-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31706-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-methyl-2-tetralone in pharmaceutical research?
A1: 6-Methyl-2-tetralone serves as a crucial building block in synthesizing derivatives of 5-hydroxy-6-methyl-2-aminotetralin []. These derivatives were designed as semirigid analogs of m-tyramine, aiming to explore their potential as dopamine-like agents. The researchers aimed to block the metabolic hydroxylation at the ring position ortho to the phenolic OH group. []. This research provides valuable insights into structure-activity relationships and the potential of these compounds to interact with dopamine receptors.
Q2: Can you elaborate on the rationale behind synthesizing semirigid congeners of m-tyramine?
A2: The researchers aimed to develop compounds that structurally resemble m-tyramine but possess modifications to influence their pharmacological properties. By introducing a semirigid structure, they aimed to restrict conformational flexibility, potentially enhancing binding affinity and selectivity for dopamine receptors. Blocking metabolic hydroxylation at specific positions further aimed to modulate the compounds' metabolism and duration of action []. This approach highlights the importance of structural modifications in drug design to optimize interactions with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)
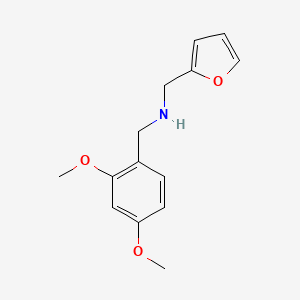
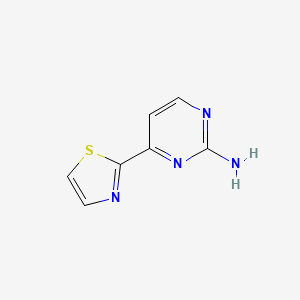

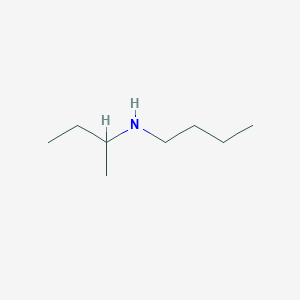
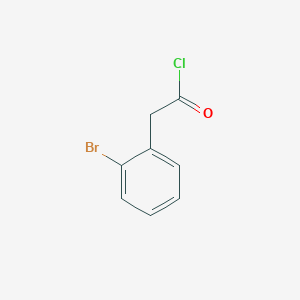
![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)

